N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a dimethoxybenzamide group, making it a unique and potentially bioactive molecule .
Preparation Methods
The synthesis of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dichlorophenylamine.
Attachment of the Dimethoxybenzamide Group: The final step involves the coupling of the thiazole derivative with 2,4-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate fully .
Comparison with Similar Compounds
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16Cl2N2O3S |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-10-17(13-6-4-11(20)8-15(13)21)22-19(27-10)23-18(24)14-7-5-12(25-2)9-16(14)26-3/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
XGLNTJSTAJNSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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